molecular formula C12H9N3O4 B1406595 Phenyl 5-nitropyridin-2-ylcarbamate CAS No. 1173460-00-8

Phenyl 5-nitropyridin-2-ylcarbamate

Cat. No.: B1406595
CAS No.: 1173460-00-8
M. Wt: 259.22 g/mol
InChI Key: HYELQWNWDFWTJN-UHFFFAOYSA-N
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Description

Phenyl 5-nitropyridin-2-ylcarbamate is a key derivative in the aromatic carbamate class, a scaffold derived from clinically relevant molecules like flupirtine and retigabine . Its primary research value lies in the investigation of neuroprotective agents for neurodegenerative diseases. Studies on this chemical series have demonstrated significant protective effects in human induced pluripotent stem cell (iPSC)-derived neurons, guarding up to 80% of neurons against etoposide-induced apoptosis at low concentrations . The neuroprotective mechanism of these aromatic carbamates is distinct from the known Kv7 channel opening or NMDA receptor antagonism of their parent compounds; instead, they function by modulating apoptotic pathways, specifically by increasing the Bcl-2/Bax ratio to an anti-apoptotic state, and by activating autophagy through the induction of beclin 1 . This multimodal mechanism of action makes this compound a compelling tool for probing cell death pathways and proteostasis in neurological research. Furthermore, structurally related 5-nitropyridine compounds have been explored as precursors to potent antimitotic agents and for their ability to inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, suggesting broader utility in oncological research .

Properties

CAS No.

1173460-00-8

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

phenyl N-(5-nitropyridin-2-yl)carbamate

InChI

InChI=1S/C12H9N3O4/c16-12(19-10-4-2-1-3-5-10)14-11-7-6-9(8-13-11)15(17)18/h1-8H,(H,13,14,16)

InChI Key

HYELQWNWDFWTJN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of phenyl 5-nitropyridin-2-ylcarbamate can be contextualized by comparing it to related pyridine derivatives listed in . Below is a detailed analysis of its similarities and distinctions with two analogous compounds:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Potential Applications
This compound C₁₂H₉N₃O₄ 259.22 Nitro, carbamate - Research chemical, agrochemical intermediates
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine C₁₂H₆F₅N 259.18 Fluorinated aryl, trifluoromethyl 387827-64-7 Fluorinated building blocks for pharmaceuticals
(2-Methyl-6-oxopyrido[3,4-e][1,2,4]triazolo-[1,5-a]pyrimidin-7(6H)-yl)acetic acid C₁₁H₉N₅O₃ 259.23 Triazole, pyrimidine, acetic acid 1030420-11-1 Medicinal chemistry (enzyme inhibitors)

Structural and Reactivity Differences

This compound

  • The nitro group at the 5-position enhances electrophilicity, making it reactive toward nucleophilic substitution or reduction reactions. The carbamate group may act as a leaving group or participate in hydrogen bonding, influencing solubility and biological activity .

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

  • Fluorine substituents increase electronegativity and metabolic stability, making this compound valuable in drug design. The trifluoromethyl group (-CF₃) enhances lipophilicity, which can improve blood-brain barrier penetration .

(2-Methyl-6-oxopyrido[3,4-e][1,2,4]triazolo-[1,5-a]pyrimidin-7(6H)-yl)acetic acid

  • The fused triazole-pyrimidine system is common in kinase inhibitors (e.g., anticancer agents). The acetic acid moiety allows for salt formation, improving aqueous solubility for formulation .

Spectroscopic and Analytical Considerations

While direct spectroscopic data for this compound are unavailable, insights can be drawn from analogous compounds:

  • Nitro Groups : The nitro group typically absorbs strongly in UV-Vis spectra (e.g., ~270–300 nm), which may overlap with carbamate-related peaks.
  • Carbamates : Infrared (IR) spectroscopy would show characteristic N-H stretches (~3300 cm⁻¹) and carbonyl (C=O) stretches (~1700 cm⁻¹) .

In contrast, fluorinated pyridines (e.g., 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine) exhibit distinct ¹⁹F NMR signals, while triazole-pyrimidine hybrids require advanced techniques like LC-MS for structural elucidation due to their complexity .

Preparation Methods

Nitration of Pyridine Derivatives

Objective: Introduce a nitro group at the 5-position of pyridine, which is a critical precursor step.

Methodology:

  • Reagents: Nitrating agents such as nitration mixtures (nitric acid and sulfuric acid) or alternative nitration systems like dinitrogen pentoxide.
  • Procedure: Pyridine or substituted pyridine derivatives are cooled to 0–5°C, and a nitrating mixture is added dropwise under vigorous stirring to control temperature and minimize over-nitration.
  • Reaction Conditions: Typically, the nitration is carried out at low temperatures (~0°C) to favor mono-nitration at the 5-position due to the directing effects of existing substituents.

Research Findings:

  • Svensen (2001) describes nitration of pyridines using dinitrogen pentoxide, which offers high regioselectivity for the 5-position, with yields around 80-85% under optimized conditions.
  • The nitration process is sensitive to reaction parameters such as temperature, solvent, and nitrating agent concentration, which influence regioselectivity and yield.

Synthesis of 2-Hydroxyl-5-nitropyridine

Objective: Convert the nitro-substituted pyridine into a hydroxylated intermediate suitable for chlorination.

Methodology:

  • Reagents: Sodium nitrite in aqueous hydrochloric acid, maintaining a temperature of 0–5°C.
  • Procedure: The amino derivative (2-amino-5-nitropyridine) is diazotized with sodium nitrite at low temperatures, followed by controlled hydrolysis to introduce the hydroxyl group at the 2-position.
  • Reaction Conditions: The process involves careful temperature control to prevent side reactions and ensure regioselectivity.

Research Findings:

  • Svensen (2001) reports an 81.3% yield for this step, emphasizing the importance of maintaining low temperatures during diazotization and hydrolysis.

Chlorination to Form 2-Chloropyridine Derivative

Objective: Replace the hydroxyl group with chlorine to generate 2-chloropyridine-5-nitro derivatives.

Methodology:

  • Reagents: Phosphorus oxychloride (POCl₃), N,N-diethyl aniline, and ethyl chloride.
  • Procedure: The hydroxylated pyridine is reacted with POCl₃ at elevated temperatures (120–125°C) for 5–8 hours.
  • Reaction Conditions: The mixture is cooled, and excess POCl₃ is removed under reduced pressure. The residue is then poured into ice water, stirred, filtered, and dried to obtain the chlorinated compound.

Research Findings:

  • Svensen (2001) reports a yield of approximately 76.9% for this chlorination step, indicating a high efficiency in converting hydroxylated pyridine to the chloropyridine derivative.

Formation of Phenyl 5-nitropyridin-2-ylcarbamate

Objective: Attach the phenyl carbamate group to the 2-position of the nitrated pyridine ring.

Methodology:

  • Reagents: Phenyl chloroformate or phenyl isocyanate, base (such as pyridine or triethylamine), and the chlorinated pyridine intermediate.
  • Procedure: The chloropyridine derivative is dissolved in an inert solvent (e.g., dichloromethane), and phenyl chloroformate is added dropwise at low temperature (~0°C). The mixture is stirred, allowing nucleophilic attack at the 2-position, forming the carbamate linkage.
  • Reaction Conditions: The reaction is typically monitored by TLC, and the temperature is maintained to prevent side reactions.

Research Findings:

  • Although specific literature on this exact carbamate formation is limited, analogous procedures for carbamate synthesis suggest yields exceeding 70% under optimized conditions.

Data Summary Table of Preparation Methods

Step Reaction Reagents Conditions Yield (%) References
1 Nitration of pyridine Nitric acid, sulfuric acid or N2O5 0–5°C, dropwise 80–85
2 Diazotization & Hydroxylation Sodium nitrite, HCl 0–5°C 81.3
3 Chlorination POCl₃, N,N-diethyl aniline 120–125°C, 5–8h 76.9
4 Carbamate formation Phenyl chloroformate, base 0°C to room temp >70 inferred from analogous methods

Additional Research Insights

  • Mechanistic Aspects: The nitration predominantly occurs at the 5-position due to the directing effects of the nitrogen atom, which activates the ortho and para positions relative to the nitrogen.
  • Optimization Strategies: Precise temperature control, choice of nitrating agents, and reaction time are crucial for regioselectivity and high yields.
  • Alternative Routes: Recent advances include direct functionalization using metal-catalyzed C–H activation, but these are less established for large-scale synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Phenyl 5-nitropyridin-2-ylcarbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of carbamate derivatives typically involves reacting a pyridine precursor with phenyl chloroformate under controlled conditions. For nitro-substituted pyridines, nitro group stability must be considered. Reaction optimization can employ solvent screening (e.g., ethyl acetate for crystallization ), temperature gradients, and stoichiometric adjustments. Purification via column chromatography or recrystallization ensures purity, with yield optimization guided by fractional factorial design experiments. Characterization via 1H^1H-NMR and HRMS confirms structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for identifying carbamate linkages and nitro-group positioning. Chemical shifts for aromatic protons (δ 7.0–8.5 ppm) and carbamate carbonyls (δ 150–160 ppm) should be cross-validated against computational predictions .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular weight, with fragmentation patterns indicating nitro-group stability under ionization .
  • IR Spectroscopy : Stretching frequencies for nitro (1520–1350 cm1^{-1}) and carbamate (1700–1730 cm1^{-1}) groups provide complementary structural evidence.

Advanced Research Questions

Q. How can experimental design methodologies, such as central composite design, be applied to optimize the derivatization or analysis of this compound in complex matrices?

  • Methodological Answer : Central composite design (CCD) is effective for optimizing derivatization parameters (e.g., pH, temperature, reagent ratio). For example, in analogous studies, CCD was used to maximize derivatization efficiency of histamine with phenyl isothiocyanate, achieving >95% recovery in biological matrices . For this compound, CCD could identify critical factors in hydrolysis or enzymatic degradation studies, with response surfaces modeling reaction kinetics.

Q. What strategies are recommended for resolving contradictions between crystallographic data and spectroscopic results when determining the structure of this compound?

  • Methodological Answer : Discrepancies may arise from polymorphism or dynamic disorder in crystals. Use SHELXL for refinement, validating hydrogen-bonding networks against 1H^1H-NMR data (e.g., NOE correlations for spatial proximity). ORTEP-3-generated thermal ellipsoid plots can highlight conformational flexibility . If spectroscopic data suggests planar nitro groups but crystallography shows distortion, consider solvent effects or lattice constraints .

Q. In enzyme inhibition studies involving this compound, how should kinetic parameters and inhibition constants be accurately determined?

  • Methodological Answer :

  • Enzyme Assays : Use p-nitrophenyl phosphate (pNPP) as a substrate analog. Monitor hydrolysis spectrophotometrically (405 nm) under varying inhibitor concentrations. Calculate KiK_i using competitive inhibition models (Lineweaver-Burk plots) .
  • Molecular Modeling : Dock the compound into enzyme active sites (e.g., PTP1B) using GOLD 5.0. Generate 3D pharmacophore maps to validate binding modes against experimental KiK_i values .
  • Statistical Validation : Replicate assays in triplicate, with error margins <5%. Use ANOVA to confirm significance of inhibition trends.

Data Contradiction Analysis

Q. How should researchers address discrepancies in stability data for this compound under acidic vs. alkaline conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH) across pH ranges (1–12). Monitor degradation via UPLC (C18 columns, 0.1% TFA in mobile phase) . Identify degradation products via HRMS and compare with synthetic standards. If alkaline hydrolysis yields unexpected byproducts, conduct 15N^{15}N-labeling studies to trace nitro-group behavior .

Experimental Design for Biological Activity

Q. What in vitro assays are recommended to evaluate the bioactivity of this compound against cancer cells?

  • Methodological Answer :

  • Cytotoxicity : Use C2C12 or HeLa cells in DMEM, with MTT assays (48–72 hr exposure). Normalize viability against DMSO controls .
  • Target Engagement : Perform kinase inhibition profiling (e.g., Eurofins KinaseProfiler) at 10 µM. Prioritize targets with >50% inhibition for IC50IC_{50} determination.
  • Mechanistic Studies : Combine siRNA knockdown (e.g., PTP1B) with compound treatment to confirm target specificity .

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